Cas no 28480-70-8 (5'-Chloro-2'-hydroxy-4'-methylacetophenone)

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a substituted acetophenone derivative characterized by its chloro, hydroxy, and methyl functional groups at the 5', 2', and 4' positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enables selective reactivity, making it valuable for constructing complex molecular frameworks. The presence of both chloro and hydroxy groups offers versatility in further functionalization, while the methyl group enhances stability. The compound exhibits moderate solubility in common organic solvents, facilitating its handling in synthetic applications. Its well-defined structure and consistent purity ensure reliable performance in research and industrial processes.
5'-Chloro-2'-hydroxy-4'-methylacetophenone structure
28480-70-8 structure
Product Name:5'-Chloro-2'-hydroxy-4'-methylacetophenone
CAS No:28480-70-8
MF:C9H9ClO2
MW:184.619561910629
MDL:MFCD00191920
CID:254408
PubChem ID:87566624
Update Time:2025-06-26

5'-Chloro-2'-hydroxy-4'-methylacetophenone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(5-chloro-2-hydroxy-4-methylphenyl)-
    • 5'-Chloro-2'-hydroxy-4'-methylacetophenone
    • 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
    • 2-Acetyl-4-chloro-5-methylphenol
    • 2-hydroxy-4-methyl-5-chloroacetophenone
    • 2-hydroxy-5-chloro-4-methylacetophenone
    • 4-Acetyl-2-chloro-5-hydroxytoluene
    • 4-methyl-5-chloro-2-hydroxyacetophenone
    • 5-chloro-4-methyl-2-hydroxyacetophenone
    • 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one
    • 5-Chloro-2-hydroxy-4-methylacetophenone
    • HDUSGGZSLVCDKY-UHFFFAOYSA-N
    • Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-
    • 1-(5-Chloro-2-hydroxy-4-methyl-phenyl)-ethanone
    • AKOS002228415
    • FT-0638780
    • CS-0135262
    • A819471
    • 5'-Chloro-2'-hydroxy-4'-methylacetophenone, 98%
    • Z57789902
    • NCGC00340373-01
    • EN300-7408519
    • D89437
    • SCHEMBL2011117
    • J-017106
    • DTXSID90344607
    • 1-(5-chloranyl-4-methyl-2-oxidanyl-phenyl)ethanone
    • FS-1295
    • AB01333127-02
    • Acetophenone, 5'-chloro-2'-hydroxy-4'-methyl-
    • 5 inverted exclamation mark -Chloro-2 inverted exclamation mark -hydroxy-4 inverted exclamation mark -methylacetophenone
    • 28480-70-8
    • InChI=1/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H
    • SY050560
    • C1629
    • MFCD00191920
    • STK819453
    • DB-047401
    • MDL: MFCD00191920
    • Inchi: 1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3
    • InChI Key: HDUSGGZSLVCDKY-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(C)=O)=C(C=C1C)O

Computed Properties

  • Exact Mass: 184.02900
  • Monoisotopic Mass: 184.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 15
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.25
  • Melting Point: 68.0 to 72.0 deg-C
  • Boiling Point: 137°C/15mmHg(lit.)
  • Flash Point: 132.2°C
  • Refractive Index: 1.562
  • PSA: 37.30000
  • LogP: 2.55660
  • Solubility: Not determined

5'-Chloro-2'-hydroxy-4'-methylacetophenone Security Information

5'-Chloro-2'-hydroxy-4'-methylacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5'-Chloro-2'-hydroxy-4'-methylacetophenone Pricemore >>

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5'-Chloro-2'-hydroxy-4'-methylacetophenone Production Method

Additional information on 5'-Chloro-2'-hydroxy-4'-methylacetophenone

Professional Introduction to 5'-Chloro-2'-hydroxy-4'-methylacetophenone (CAS No. 28480-70-8)

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a significant compound in the field of pharmaceutical chemistry, widely recognized for its versatile applications in the synthesis of various bioactive molecules. With a Chemical Abstracts Service (CAS) number of 28480-70-8, this compound has garnered attention due to its structural features and potential in drug development. This introduction delves into the compound's properties, synthesis methods, and its emerging role in contemporary pharmaceutical research.

The molecular structure of 5'-Chloro-2'-hydroxy-4'-methylacetophenone consists of a benzene ring substituted with a chloro group at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position. This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and natural product analogs. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, making it a preferred choice for medicinal chemists.

In recent years, there has been a growing interest in exploring the pharmacological potential of 5'-Chloro-2'-hydroxy-4'-methylacetophenone. Research studies have highlighted its role as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The compound's ability to undergo selective functionalization at multiple sites allows for the creation of derivatives with enhanced binding affinity and improved pharmacokinetic profiles.

One of the most notable applications of 5'-Chloro-2'-hydroxy-4'-methylacetophenone is in the development of small-molecule inhibitors targeting specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its utility in synthesizing compounds that inhibit Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with autoimmune disorders. The structural flexibility of this compound enables medicinal chemists to design molecules that can modulate enzyme activity with high specificity.

The synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone typically involves multi-step organic reactions, starting from readily available aromatic precursors. A common synthetic route includes chlorination followed by hydroxylation and methylation at appropriate positions on the benzene ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity. These synthetic methodologies are continually being refined to improve efficiency and sustainability, aligning with green chemistry principles.

The compound's stability under various conditions makes it suitable for large-scale production and industrial applications. However, careful consideration must be given to storage conditions to prevent degradation. Typically, 5'-Chloro-2'-hydroxy-4'-methylacetophenone is stored in an inert atmosphere at controlled temperatures to maintain its integrity. This ensures that it remains effective for subsequent synthetic transformations and pharmaceutical applications.

In conclusion, 5'-Chloro-2'-hydroxy-4 '-methylacetophenone (CAS No. 28480-70-8) is a versatile intermediate with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it indispensable in synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an even greater role in the future of medicine.

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